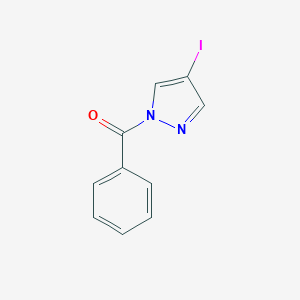

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone

Descripción general

Descripción

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an iodine atom at the 4-position of the pyrazole ring and a phenyl group attached to the methanone moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone typically involves the iodination of a pyrazole precursor followed by the introduction of the phenylmethanone group. One common method involves the reaction of 4-iodopyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Análisis De Reacciones Químicas

Types of Reactions

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form deiodinated derivatives.

Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions such as Suzuki, Sonogashira, and Heck couplings to form C-C bonds with various aryl or alkyl groups.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) in dichloromethane.

Reduction: Reducing agents like sodium borohydride in ethanol.

Coupling: Palladium catalysts (e.g., Pd(PPh3)4) with appropriate ligands and bases (e.g., K2CO3) in solvents like toluene or DMF.

Major Products

Substitution: Formation of 4-substituted pyrazole derivatives.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of deiodinated pyrazole derivatives.

Coupling: Formation of various aryl or alkyl-substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation, cancer, and infectious diseases.

Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Material Science: Pyrazole derivatives, including this compound, are explored for their use in the development of organic electronic materials and dyes.

Mecanismo De Acción

The mechanism of action of (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to reduced cell proliferation or inflammation . The iodine atom and the phenylmethanone group contribute to its binding affinity and specificity towards molecular targets.

Comparación Con Compuestos Similares

Similar Compounds

(4-Bromo-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a bromine atom instead of iodine.

(4-Chloro-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a chlorine atom instead of iodine.

(4-Methyl-1H-pyrazol-1-yl)(phenyl)methanone: Similar structure but with a methyl group instead of iodine.

Uniqueness

(4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is unique due to the presence of the iodine atom, which can participate in specific chemical reactions such as coupling reactions that are not as easily achieved with other halogens. The iodine atom also influences the compound’s electronic properties, potentially enhancing its biological activity and binding affinity towards certain targets .

Actividad Biológica

The compound (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an iodine atom at the 4-position and a phenyl group attached to the carbonyl moiety. The presence of the iodine atom can enhance the compound's reactivity and influence its biological properties.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.08 |

| Other Pyrazole Derivative | A549 (Lung) | 0.07 |

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory properties. Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vivo studies have demonstrated that similar compounds significantly reduce inflammation markers and exhibit comparable efficacy to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

Antimicrobial studies reveal that pyrazole derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. For example, this compound has shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| S. aureus | 6.25 µg/mL |

| E. coli | 12.5 µg/mL |

Antioxidant Properties

Molecular docking studies suggest that this compound exhibits significant antioxidant activity, potentially through scavenging free radicals and reducing oxidative stress in cells . This property is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of COX enzymes, thus reducing prostaglandin synthesis involved in inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Free Radical Scavenging : The structural features allow it to interact with free radicals, mitigating oxidative damage.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Antitumor Effects : A derivative exhibited an IC50 of 0.08 µM against MCF-7 cells, demonstrating strong antiproliferative activity compared to controls .

- Anti-inflammatory Evaluation : In vivo tests showed significant reduction in paw edema in rat models treated with pyrazole derivatives, indicating potential for clinical applications in treating inflammatory diseases .

Propiedades

IUPAC Name |

(4-iodopyrazol-1-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-9-6-12-13(7-9)10(14)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZRABPPWFBRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554842 | |

| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116228-38-7 | |

| Record name | (4-Iodo-1H-pyrazol-1-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.